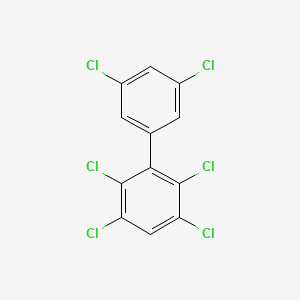

2,3,3',5,5',6-Hexachlorobiphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-1-5(2-7(14)3-6)10-11(17)8(15)4-9(16)12(10)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEATXTCWXKQPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073631 | |

| Record name | 2,3,3',5,5',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-46-1 | |

| Record name | PCB 165 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',5,5',6-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',5,5',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',5,5',6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75F87H98QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Research Perspectives on Hexachlorobiphenyl Congeners

Environmental Distribution and Persistence Mechanisms

The environmental fate of 2,3,3',5,5',6-Hexachlorobiphenyl, a specific congener of the persistent organic pollutant (POP) family, is governed by its physicochemical properties which dictate its movement and persistence across various environmental matrices. researchgate.net As synthetic organic chemicals, PCBs are noted for their low reactivity and high chemical stability, qualities that made them industrially useful but also environmentally persistent. researchgate.net They are widespread and can be found in air, water, soil, and sediments. researchgate.net

Adsorption Dynamics in Environmental Compartments

The persistence of this compound in the environment is significantly influenced by its tendency to adsorb to solids such as soil, sediment, and suspended particulate matter. This process is crucial as it affects the compound's bioavailability and mobility.

Detailed Research Findings: The high lipophilicity and low aqueous solubility of hexachlorobiphenyls are primary drivers for their strong adsorption to organic matter within soil and sediments. researchgate.net Research indicates that highly chlorinated PCBs, such as this hexachloro-congener, exhibit a particularly high affinity for sediments. mdpi.com The adsorption process can be complex, involving initial surface adsorption through weak van der Waals forces, followed by slower diffusion into the matrix of organic or synthetic particles. mdpi.com

Studies on the interaction between various PCB congeners and microplastics in marine microcosm environments have provided insights into these adsorption dynamics. After a 21-day period, the adsorption of PCBs onto microplastics generally ranged from 20% to 60%. mdpi.com The specific type of polymer influences the adsorption capacity, with glassy polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) and polystyrene (PS) showing a greater affinity for PCBs compared to rubbery polymers like polyethylene (PE), likely due to favorable π-π interactions. mdpi.com However, a competition exists between microplastics and sediment for PCB adsorption, with highly chlorinated congeners often favoring sediment. mdpi.com The Freundlich isotherm model is frequently used to describe the adsorption of organic compounds on heterogeneous surfaces like soil and sediment, providing a mathematical framework for quantifying this partitioning behavior. oaepublish.com

Interactive Table: Adsorption of Marker PCBs on Microplastics

| Polymer Type | PCB Congeners | Adsorption Percentage Range (%) | Key Interaction |

|---|---|---|---|

| Polystyrene (PS) | Marker PCBs | 20 - 60 | π-π interactions |

| Polyethylene (PE) | Marker PCBs | 20 - 60 | Hydrophobic interactions |

| Polyethylene terephthalate (PET)| Marker PCBs | 20 - 60 | π-π interactions | Data derived from a study on marker PCBs in water/sediment systems, indicating general trends applicable to hexachlorobiphenyls. mdpi.com

Global Transport and Atmospheric Deposition Patterns

Despite its high molecular weight and low volatility, this compound is subject to global transport, primarily through atmospheric pathways. This long-range atmospheric transport (LRAT) allows PCBs to contaminate ecosystems far from their original sources, including remote regions like the Arctic. ntnu.no

Detailed Research Findings: The process of "global distillation" or the "grasshopper effect" describes how POPs like PCBs evaporate from warmer regions, travel through the atmosphere, and then condense and deposit in cooler climates. ntnu.no While lighter, less chlorinated PCBs are generally considered to have greater long-range transport potential, heavier congeners are also transported globally. copernicus.org Climate change is expected to influence these patterns; rising global temperatures can increase the volatility of even more chlorinated PCBs, potentially leading to a greater total amount of PCBs circulating in the environment. ntnu.no

Oceans play a dual role in the global dynamics of PCBs. While traditionally viewed as sinks, they also act as secondary sources, re-emitting PCBs into the atmosphere through volatilization. scilit.com Modeling studies have estimated that oceanic secondary emissions can contribute significantly to atmospheric concentrations of PCBs. For example, one study calculated that oceans contributed 45.58% and 36.62% of the atmospheric emissions for PCB-28 and PCB-153, respectively, over the period from 1930 to 2018. scilit.com

Atmospheric deposition, both wet (in rain and snow) and dry (as dust), is the primary mechanism for loading PCBs from the atmosphere into terrestrial and aquatic ecosystems. helcom.fi Monitoring and modeling of PCB deposition provide crucial data on the pressure of these pollutants on the environment. For instance, modeling of PCB-153 (another hexachlorobiphenyl congener) deposition over the Baltic Sea showed a 61% decrease between 1990 and 2016, reflecting the impact of regulations. helcom.fi However, deposition levels remain a concern, with the highest fluxes observed in more industrialized areas. helcom.fi

Interactive Table: Modeled Atmospheric Deposition of PCB-153 in the Baltic Sea (1990 vs. 2016)

| Baltic Sea Sub-basin | Deposition Decrease (1990-2016) (%) |

|---|---|

| Western Baltic | 70 |

| Kattegat | 69 |

| Other Sub-basins (average) | ~35 - 67 |

| Total Baltic Sea | 61 |

Data from a modeling study on PCB-153, a representative hexachlorobiphenyl, illustrating trends in atmospheric deposition. helcom.fi

Bioaccumulation and Bioconcentration Research

Bioaccumulation refers to the buildup of a chemical in an organism from all sources (water, food, air), while bioconcentration specifically refers to uptake from water. Due to its persistence and lipophilicity, this compound has a high potential for both bioaccumulation and bioconcentration, leading to its magnification in food webs. researchgate.netnih.gov

Mechanisms of Uptake and Accumulation in Biota

The uptake and accumulation of this compound in living organisms are complex processes influenced by the organism's physiology and the chemical's properties. The primary route of uptake for aquatic organisms is absorption from the surrounding water across respiratory surfaces or skin, as well as ingestion of contaminated food. nih.gov

Detailed Research Findings: In aquatic ecosystems, algae and other plankton form the base of the food web and are primary accumulators of PCBs. Studies on the hexachlorobiphenyl congener 2,4,5,2′,4′,5′-HCB in Great Lakes algae demonstrated high bioconcentration factors, in the range of 10⁵ to 10⁶. cdnsciencepub.com This research found that accumulation increased as biomass decreased and that the presence of a mucilaginous outer layer could double the bioconcentration factor. cdnsciencepub.com Importantly, the desorption of the HCB from the algae was significantly slower than its initial adsorption, contributing to its persistence within the organism. cdnsciencepub.com

In higher organisms, the metabolism of PCBs is a critical factor determining their accumulation. The rate and products of metabolism vary significantly between different PCB congeners. For example, studies with human liver microsomes showed that 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) was not metabolized, whereas 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) was, forming hydroxylated metabolites. nih.gov The lack of or slow rate of metabolism for certain congeners, like many hexachlorobiphenyls, leads to their accumulation in fatty tissues. nih.gov The accumulation process involves the transfer of these contaminants from sediments to benthic organisms, which are then consumed by fish, birds, and mammals, leading to biomagnification. epa.gov

Predictive Modeling of Bioconcentration Factors

Given that the experimental determination of bioconcentration factors (BCF) is expensive and time-consuming, significant research has focused on developing predictive models. nih.govnih.gov These models, often a form of Quantitative Structure-Activity Relationship (QSAR), aim to predict the BCF of a chemical based on its molecular structure. nih.gov

Detailed Research Findings: Various molecular descriptors have been used to develop predictive models for PCB bioconcentration. One successful approach utilized the molecular electronegativity distance vector (MEDV) to create a linear model for predicting the BCF of 58 different PCBs. This model demonstrated strong predictive ability with a high correlation coefficient (r = 0.9605). nih.gov Another modeling approach uses quantitative super-structure/activity relationships (QSSAR), which considers the entire reaction network of PCB synthesis. This method has also proven effective in generating reliable BCF predictions for various fish species under different conditions. nih.gov

These models are invaluable for assessing the potential environmental risk of the many PCB congeners for which experimental data is unavailable. nih.gov They help to prioritize which chemicals require further investigation and support regulatory efforts to manage the risks associated with bioaccumulative substances. epa.gov

Degradation and Transformation Pathways of Hexachlorobiphenyls

Abiotic Degradation Mechanisms

Abiotic degradation of hexachlorobiphenyls can be induced by high temperatures or chemical reactions that lead to the removal of chlorine atoms from the biphenyl (B1667301) structure.

The thermal treatment of materials containing PCBs, such as in industrial incinerators or accidental fires, can lead to their decomposition. However, incomplete combustion can also result in the formation of highly toxic byproducts, including polychlorinated dibenzofurans (PCDFs). Studies on the combustion of refuse-derived fuel and automobile shredder residue have shown that while some PCB congeners are decomposed, others can be unintentionally formed in the primary combustion chamber. nih.gov For instance, the combustion of refuse-derived fuel has been observed to predominantly form non-ortho-substituted PCBs, while decomposing ortho-substituted and symmetric congeners. nih.gov

During the thermal degradation of printed circuit boards, which can contain brominated and chlorinated flame retardants, the formation of various decomposition products, including polycyclic aromatic hydrocarbons (PAHs) and brominated phenols, has been noted. researchgate.net The temperatures at which these transformations occur can be quite high, with significant degradation of stable molecules like PCBs occurring above 1500 K. nih.gov The specific pathways and byproducts formed during the thermal degradation of 2,3,3',5,5',6-hexachlorobiphenyl are not well-documented, but it is expected to follow similar patterns to other highly chlorinated biphenyls, with the potential for PCDF formation under certain conditions.

Chemical reductive dechlorination is a promising technology for the remediation of PCB-contaminated sites. This process typically involves the use of zero-valent metals, such as iron (ZVI), which can act as an electron donor to facilitate the removal of chlorine atoms from the PCB molecule. The general mechanism involves the transfer of electrons from the metal surface to the chlorinated organic compound, leading to the cleavage of the carbon-chlorine bond and its replacement with a hydrogen atom.

The reductive dechlorination of chlorinated compounds at the surface of zero-valent iron can proceed through two main pathways: dichloroelimination, which involves the removal of two chlorine atoms from adjacent carbons, and hydrogenolysis, where a chlorine atom is replaced by a hydrogen atom. nih.gov Sulfidation of the zero-valent iron surface has been shown to enhance its selectivity and reactive lifetime for the degradation of some chlorinated compounds. nih.gov While specific studies on the reductive dechlorination of this compound using zero-valent metals are scarce, research on other chlorinated hydrocarbons demonstrates the potential efficacy of this method.

Biotic Degradation Processes

Microorganisms play a crucial role in the natural attenuation of PCBs in the environment through a process known as bioremediation.

Under anaerobic (oxygen-deficient) conditions, found in environments such as river and marine sediments, a key biotic degradation process for highly chlorinated PCBs is reductive dechlorination. nih.govosti.govnih.gov This process involves microorganisms using the PCB molecule as an electron acceptor, leading to the removal of chlorine atoms and the formation of less chlorinated congeners. These less chlorinated products are often more susceptible to further degradation by aerobic bacteria. nih.govepa.gov

The process of anaerobic dechlorination has been extensively documented in various aquatic sediments. nih.govosti.gov For example, studies in the Hudson River have shown significant in-situ dechlorination of PCBs, transforming highly chlorinated mixtures into less chlorinated, ortho-enriched congeners. nih.govosti.gov

The dechlorination of a pentachlorobiphenyl has been observed to proceed through tetrachloro-, trichloro-, and dichloro-biphenyl intermediates, ultimately forming biphenyl. researchgate.net This indicates the removal of chlorine atoms from ortho, meta, and para positions. researchgate.net

| Initial Congener | Dechlorination Products | Environment | Reference |

| 2,3,4,5,6-Pentachlorobiphenyl | 2,4,6-Trichlorobiphenyl, 2,4-Dichlorobiphenyl, 2-Chlorobiphenyl, Biphenyl | Anaerobic methanogenic microbial consortium | researchgate.net |

| 2,3,5,6-Tetrachlorobiphenyl | 3,5-Dichlorobiphenyl, 2,5-Dichlorobiphenyl, 2,6-Dichlorobiphenyl, 3-Chlorobiphenyl | Anaerobic Baltimore Harbor sediment cultures | nih.gov |

| Aroclor 1242 | Mono- and Dichlorobiphenyls | Anaerobic Hudson River sediment microorganisms | epa.gov |

A diverse range of anaerobic microorganisms is responsible for the reductive dechlorination of PCBs. Specific groups of bacteria, known as organohalide-respiring bacteria (OHRB), have been identified as key players in this process. Genera such as Dehalococcoides, Dehalobium, and Dehalobacter are frequently implicated in PCB dechlorination. nih.govresearchgate.net

The lag time before dechlorination begins can vary, and sequential transfers of microbial cultures can lead to a decrease in this lag period and the selection of specific dechlorination activities. nih.govresearchgate.netglobalauthorid.com For example, enrichment cultures initiated with Baltimore Harbor sediments initially showed both meta and ortho dechlorination of 2,3,5,6-tetrachlorobiphenyl, but subsequent transfers led to cultures that exclusively performed ortho dechlorination. nih.govresearchgate.netglobalauthorid.com Phototrophic enrichment cultures have also been shown to reductively dechlorinate tetrachlorobiphenyls, with a preference for removing ortho chlorines. nih.gov

| Microbial Genus | Implicated in Dechlorination of | Environment | Reference |

| Dehalococcoides | Aroclor 1260 | Freshwater environments | researchgate.net |

| Dehalobium | Aroclor 1260 | Anaerobic digested sludge | nih.gov |

| Dehalobacter | Aroclor 1260 | Anaerobic digested sludge | nih.gov |

| Rhodopseudomonas | 2,3,5,6-Tetrachlorobiphenyl | Phototrophic enrichment culture | nih.gov |

Several factors can limit the rate and extent of anaerobic reductive dechlorination of hexachlorobiphenyls in the environment. The concentration of the PCB itself is a critical factor, as it can be related to its bioavailability to the dechlorinating microorganisms. epa.gov Higher concentrations in sediment can lead to higher concentrations in the surrounding water, making the PCBs more accessible for microbial uptake. epa.gov However, at very high concentrations, the dechlorination rate can be significantly slower. nih.gov

The presence of other chemical compounds can also influence dechlorination rates. For example, the dechlorination of hexachlorobenzene (B1673134) was found to be strongest under methanogenic conditions compared to sulfate-reducing or denitrifying conditions. nih.gov The addition of electron donors like lactate (B86563) and pyruvate (B1213749) can enhance dechlorination under certain conditions. nih.gov

There appears to be a threshold concentration below which microbial dechlorination may not occur or may proceed at a very slow rate. However, the exact threshold can depend on the specific microbial community and environmental conditions. The slow growth rate and low activity of dechlorinating bacteria are often the primary limitations for the bioremediation of PCBs. nih.gov

Aerobic Oxidative Degradation Mechanisms of this compound

The aerobic oxidative degradation of polychlorinated biphenyls (PCBs), including the specific congener this compound, is a complex process primarily driven by microbial activity. This degradation pathway is crucial for the natural attenuation of these persistent organic pollutants in the environment. The process hinges on the ability of certain aerobic bacteria to initiate the breakdown of the stable biphenyl structure, leading to less chlorinated and more water-soluble compounds.

Formation of Hydroxylated Polychlorinated Biphenyls (OH-PCBs)

Following the initial dihydroxylation by biphenyl dioxygenase, the resulting unstable cis-dihydrodiol is typically rearomatized by a dehydrogenase enzyme (BphB), leading to the formation of a dihydroxylated PCB. However, in many biological systems, including mammalian metabolism which can serve as an analogue, the primary stable metabolites observed are monohydroxylated PCBs (OH-PCBs). researchgate.net In the context of bacterial degradation, while the primary pathway leads to ring cleavage, the formation and accumulation of OH-PCBs can also occur. nih.gov

The formation of OH-PCBs from this compound can be inferred from studies on similarly structured congeners. For example, the metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (PCB 136) in rat liver microsomes, which involves cytochrome P450 monooxygenases that perform a similar function to bacterial dioxygenases, results in the formation of 4-hydroxy- and 5-hydroxy-PCB 136. nih.gov This suggests that for this compound, hydroxylation would likely occur at one of the available un-chlorinated positions. Given the chlorination pattern of this compound, the potential sites for hydroxylation would be the C4 or C4' positions.

These OH-PCBs are often more polar and water-soluble than their parent congeners. While this can facilitate their excretion from biological systems, it can also alter their toxicological properties. Some OH-PCBs have been shown to be more toxic than the parent PCBs due to their ability to interact with various biological receptors and transport proteins. researchgate.net

The table below summarizes the key enzymes and the initial transformation product in the aerobic degradation of hexachlorobiphenyls.

| Reactant | Enzyme System | Initial Product |

| This compound | Biphenyl Dioxygenase (BphA) | Dihydroxylated intermediate |

| Dihydroxylated intermediate | Dehydrogenase (BphB) | Dihydroxylated PCB |

Further degradation of the dihydroxylated PCB intermediate proceeds through a series of enzymatic reactions involving ring-cleavage dioxygenases (BphC) and hydrolases (BphD), which ultimately break down the biphenyl structure into smaller organic acids that can be funneled into central metabolic pathways. uiowa.edu However, for highly chlorinated congeners like this compound, this complete degradation is often slow and incomplete, leading to the accumulation of partially degraded and sometimes more toxic intermediates like OH-PCBs.

Metabolic Transformation Research of Hexachlorobiphenyl Congeners in Biological Systems

Cytochrome P450-Mediated Oxidation Pathways

The initial and rate-limiting step in the metabolism of many PCB congeners is oxidation, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov This process introduces a hydroxyl group onto the biphenyl (B1667301) structure, increasing its polarity and facilitating further metabolism and excretion. For hexachlorobiphenyls, this enzymatic conversion is highly dependent on the specific chlorine substitution pattern. nih.gov

2,3,3',5,5',6-Hexachlorobiphenyl (PCB 163) is a chiral molecule, meaning it is non-superimposable on its mirror image. These two forms are known as atropisomers. The metabolism of chiral PCBs can be atropselective, where one atropisomer is metabolized at a different rate than the other. uiowa.edu This selective metabolism by cytochrome P450 enzymes can lead to an enrichment of one atropisomer in biological tissues. uiowa.edunih.gov

While the atropselective metabolism has been demonstrated for other chiral PCBs, particularly those with a 2,3,6-trichlorosubstitution pattern, specific research detailing the atropselective metabolism of the individual atropisomers of this compound is not extensively available in current scientific literature. uiowa.edu General principles suggest that such selectivity is likely to occur, but experimental data for PCB 163 is needed for confirmation.

The primary products of Phase I metabolism of PCBs are hydroxylated metabolites (OH-PCBs). nih.gov For this compound (PCB 163), several potential monohydroxylated metabolites have been identified in metabolic studies of PCBs as a class. nih.gov The formation of these metabolites is a key step in the detoxification and elimination of the parent compound. nih.gov

Further oxidation can lead to the formation of dihydroxylated metabolites. nih.gov However, specific studies identifying dihydroxylated forms of PCB 163 are limited. The table below lists the identified potential monohydroxylated metabolites of PCB 163.

Table 1: Potential Monohydroxylated Metabolites of this compound (PCB 163)

| Metabolite Name | Abbreviation |

| 4-hydroxy-2,3,3',5,5',6-hexachlorobiphenyl | 4-OH-PCB 163 |

| 2'-hydroxy-2,3,3',5,5',6-hexachlorobiphenyl | 2'-OH-PCB 163 |

| 5'-hydroxy-2,3,3',5,5',6-hexachlorobiphenyl | 5'-OH-PCB 163 |

| 6'-hydroxy-2,3,3',5,5',6-hexachlorobiphenyl | 6'-OH-PCB 163 |

| Data sourced from a comprehensive review on PCB metabolism. nih.gov |

The specific cytochrome P450 isoforms involved in the metabolism of a PCB congener are largely determined by its chlorine substitution pattern. Generally, PCBs with multiple ortho-substituted chlorines, such as PCB 163, are substrates for CYP2B enzymes. nih.govuiowa.edu In contrast, non-ortho substituted, coplanar PCBs are preferentially metabolized by CYP1A enzymes. nih.govmdpi.com

While it is hypothesized that CYP2B subfamily enzymes are the primary catalysts for the hydroxylation of this compound, direct experimental evidence from studies using specific human or animal CYP isoforms to confirm their precise role and efficiency in the metabolic conversion of PCB 163 is not well-documented in the available literature. Studies on other multi-ortho-substituted hexachlorobiphenyls have confirmed the importance of CYP2B enzymes in their metabolism. nih.govnih.gov

Significant variations in the metabolic profiles of PCBs exist between different species. mdpi.com These differences are attributed to variations in the expression levels and catalytic activities of cytochrome P450 isoforms. For example, rat CYP1A1 has been shown to metabolize certain PCBs that human CYP1A1 does not. mdpi.com

Specific comparative studies on the metabolism of this compound across different species to delineate variations in the types and quantities of metabolites formed are currently lacking in the scientific literature. Such studies are essential for extrapolating toxicological data from animal models to humans.

The hydroxylation of PCBs by cytochrome P450 enzymes is believed to proceed through the formation of highly reactive arene oxide intermediates. nih.govnih.gov These intermediates can then rearrange to form stable hydroxylated metabolites. This rearrangement can sometimes involve a "chlorine shift" (NIH shift), where a chlorine atom migrates to an adjacent carbon atom on the biphenyl ring. nih.gov

Computational chemistry models can provide valuable insights into the formation and stability of these arene oxide intermediates and predict the likelihood of chlorine-shift products. However, specific computational studies focusing on the arene oxide intermediates and potential chlorine-shift products resulting from the metabolism of this compound could not be identified in the reviewed literature.

Phase II Biotransformation Pathways

Following Phase I oxidation, the resulting hydroxylated PCB metabolites can undergo Phase II biotransformation reactions. nih.govdrughunter.com These conjugation reactions involve the addition of endogenous polar molecules, which further increases the water solubility of the metabolites, facilitating their excretion from the body. drughunter.comresearchgate.net

The primary Phase II pathways for OH-PCBs include:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process conjugates glucuronic acid to the hydroxyl group. drughunter.comresearchgate.net

Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfonate group. drughunter.comresearchgate.net

Glutathione (B108866) Conjugation: Mediated by glutathione S-transferases (GSTs), this pathway can detoxify reactive intermediates like arene oxides. drughunter.com

While these are the established Phase II pathways for xenobiotics and PCBs in general, specific research detailing the conjugation of this compound metabolites (e.g., OH-PCB 163) and the specific enzymes involved has not been extensively reported. The resulting conjugated metabolites, such as PCB sulfates or glucuronides, are typically destined for elimination in the bile and feces. nih.govnih.gov

Glucuronidation Mechanisms

Glucuronidation is a major phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of xenobiotics, including hydroxylated metabolites of PCBs (OH-PCBs). This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a hydroxyl group on the PCB metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov The resulting glucuronide conjugates are more water-soluble and readily excretable.

The efficiency of glucuronidation of OH-PCBs is highly dependent on the specific congener and the position of the hydroxyl group. Studies on various OH-PCBs have revealed that the substitution pattern of chlorine atoms on the biphenyl structure significantly influences the rate of glucuronidation. For instance, research on rat liver microsomes has shown that chlorine substitution on the non-hydroxylated ring can greatly lower the maximum reaction velocity (Vmax) of the UGT enzymes. nih.gov Specifically, substitutions in the meta and para positions of the non-hydroxylated ring were found to be least favorable for enzyme activity. nih.gov Conversely, steric hindrance around the hydroxyl group by adjacent chlorine atoms does not appear to be a major limiting factor. nih.gov

While direct studies on this compound are not available, we can infer potential metabolic pathways from related congeners. For a hydroxylated metabolite of this compound to undergo glucuronidation, it would first need to be formed through phase I metabolism, a process catalyzed by cytochrome P450 enzymes. The resulting OH-PCB would then serve as a substrate for UGT enzymes. The rate and extent of glucuronide formation would be influenced by the specific UGT isoforms present in the liver and other tissues, as well as the chemical properties of the specific OH-PCB metabolite.

Table 1: Factors Influencing the Glucuronidation of Hydroxylated PCBs

| Factor | Influence on Glucuronidation Efficiency |

| Chlorine Substitution Pattern | Substitution on the non-hydroxylated ring, particularly at meta and para positions, generally decreases the reaction rate. |

| Position of Hydroxyl Group | The location of the -OH group on the biphenyl ring affects substrate recognition by UGT enzymes. |

| Steric Hindrance | Chlorine atoms adjacent to the hydroxyl group do not appear to be a major deterrent to glucuronidation. |

| Physicochemical Properties | Molecular properties such as surface area and volume have been shown to correlate with glucuronidation efficiency. nih.gov |

Sulfation Mechanisms

Sulfation is another critical phase II conjugation reaction that facilitates the elimination of OH-PCBs. This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the PCB metabolite. nih.gov The resulting sulfate (B86663) conjugates are highly water-soluble and can be readily excreted.

The interaction of OH-PCBs with SULTs is complex, with some metabolites acting as substrates and others as inhibitors of the enzymes. nih.gov The specific SULT isoforms involved and their substrate specificity play a crucial role in determining the extent of sulfation. For example, studies with rat SULTs have shown that different OH-PCB congeners exhibit varying affinities for different SULT isoforms. nih.gov

While specific data on the sulfation of this compound metabolites is not available, it is expected that its hydroxylated derivatives would be substrates for various SULT isoforms. The structural features of these metabolites would dictate their affinity for different SULTs and, consequently, the efficiency of their sulfation.

Table 2: Interactions of Hydroxylated PCBs with Sulfotransferases

| Interaction Type | Description | Structural Determinants |

| Substrate | The OH-PCB is conjugated with a sulfate group. | The specific position of the hydroxyl group and the chlorine substitution pattern influence recognition by SULT enzymes. |

| Inhibitor | The OH-PCB binds to the SULT enzyme, preventing the sulfation of other substrates. | Certain substitution patterns, such as a 3,5-dichloro-4-hydroxy configuration, have been associated with potent inhibition of some SULT isoforms. nih.gov |

Excretion Pathways of Metabolites

The ultimate elimination of PCB metabolites from the body occurs through various excretory routes, primarily the bile and urine. The increased water solubility of glucuronide and sulfate conjugates is essential for their efficient excretion.

Biliary excretion is a major pathway for the elimination of many PCB metabolites, particularly the larger and more polar conjugates like glucuronides. nih.govnih.gov Studies in various animal models have demonstrated that a significant portion of the administered dose of certain hexachlorobiphenyls is metabolized and excreted in the feces via the bile. nih.govnih.gov For instance, in a study with 2,4,5,2',4',5'-hexachlorobiphenyl in rhesus monkeys, evidence of glucuronic acid conjugates of hydroxylated metabolites was found in the bile. nih.gov Similarly, in senescent rats, more than 50% of an administered dose of 2,3,6,2',3',6'-hexachlorobiphenyl was metabolized and excreted in the feces via the bile within two days. nih.gov

Urinary excretion also contributes to the elimination of PCB metabolites, especially smaller and less lipophilic conjugates. Studies on lower chlorinated PCBs have shown that sulfate conjugates are major metabolites found in the urine. acs.org

For a compound like this compound, it is anticipated that its metabolites, once formed and conjugated, would be excreted through a combination of biliary and urinary pathways. The relative contribution of each pathway would depend on the physicochemical properties of the specific metabolites, such as their molecular weight and polarity. It is likely that the larger glucuronide conjugates would be preferentially excreted in the bile, while smaller sulfate conjugates might be eliminated through both bile and urine. The parent compound and its non-metabolized forms are more likely to be found in the feces, reflecting incomplete absorption or direct intestinal excretion. nih.gov

Table 3: Primary Excretion Routes for PCB Metabolites

| Excretion Route | Primary Metabolites Excreted | Key Factors |

| Biliary/Fecal | Glucuronide conjugates, unchanged parent compound, and some free hydroxylated metabolites. nih.govnih.govnih.gov | Molecular weight and polarity of the metabolite. Enterohepatic circulation can influence the final fecal excretion. |

| Urinary | Sulfate conjugates and other smaller, water-soluble metabolites. acs.org | Lower molecular weight and high water solubility are favorable for renal clearance. |

Analytical Methodologies for Hexachlorobiphenyl and Its Metabolites

Chromatographic Separation Techniques

Chromatographic separation is a fundamental step in the analysis of 2,3,3',5,5',6-hexachlorobiphenyl, serving to isolate it from interfering compounds and other PCB congeners prior to detection. Gas chromatography is the most common technique utilized for this purpose.

Gas chromatography coupled with an electron capture detector (GC-ECD) is a well-established and highly sensitive method for the analysis of halogenated compounds like this compound. scioninstruments.comepa.gov The ECD is particularly selective for electronegative compounds, making it an ideal choice for detecting trace levels of PCBs. scioninstruments.comnih.gov

The principle of ECD operation involves a radioactive source (typically Nickel-63) that emits beta particles, creating a stable current in the detector. scioninstruments.comepa.gov When an electronegative analyte such as a hexachlorobiphenyl passes through the detector, it captures electrons, causing a decrease in the current that is proportional to the analyte's concentration. epa.gov This high sensitivity allows for the detection of PCBs at picogram levels.

In practice, dual-column GC-ECD systems are often employed for the analysis of complex samples. restek.com This involves using two capillary columns with different stationary phases to provide confirmation of the analyte's identity. If a peak is identified on both columns with the correct retention times, it increases the confidence in the identification of this compound. Common stationary phases for PCB analysis include non-polar phases like DB-5 and more polar phases like DB-17HT. researchgate.net

Below is a table illustrating typical GC-ECD parameters for the analysis of PCBs, including congeners like this compound.

| Parameter | Typical Value/Condition |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Carrier Gas | Nitrogen or Argon/Methane |

| Column Type | Capillary, e.g., DB-5, DB-17HT |

| Oven Program | Temperature programmed for optimal separation |

| Detection Limit | Low picogram range |

This table provides a generalized overview of typical GC-ECD conditions. Actual parameters may vary depending on the specific application and instrumentation.

High-resolution gas chromatography (HRGC) utilizes long capillary columns with narrow internal diameters to achieve superior separation of complex mixtures of PCB congeners. researchgate.net The high efficiency of these columns is essential for resolving this compound from other co-eluting hexachlorobiphenyl isomers and other interfering compounds present in environmental and biological samples.

The separation of PCB congeners on a given HRGC column is dependent on factors such as the column's stationary phase, length, internal diameter, film thickness, and the temperature program used. thermofisher.com A variety of stationary phases are available, with non-polar phases like those found in DB-1 or DB-5 columns and more polar phases offering different selectivities. accustandard.compostnova.com The development of extensive retention time databases for all 209 PCB congeners on various HRGC columns has been a significant advancement, aiding in the identification of specific congeners like this compound. accustandard.com

The following table provides an example of the characteristics of HRGC columns commonly used for PCB congener analysis.

| Column Type | Stationary Phase | Dimensions (Length x ID x Film Thickness) | Typical Application |

| DB-5ms | 5% Phenyl-methylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | General purpose, good for a wide range of PCBs |

| HT8-PCB | 8% Phenyl Polysiloxane-carborane | 60 m x 0.25 mm x 0.25 µm | Optimized for separation of PCB congeners |

| Rtx-CLPesticides2 | Proprietary | 30 m x 0.32 mm x 0.25 µm | Dual-column confirmation of pesticides and PCBs |

This table presents examples of HRGC columns and their typical characteristics for PCB analysis.

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that offers significantly enhanced peak capacity and resolution compared to single-dimension GC. restek.com This makes it particularly well-suited for the analysis of extremely complex mixtures such as those containing all 209 PCB congeners. In GC×GC, the effluent from a primary column is subjected to a second, much faster separation on a secondary column with a different stationary phase. accustandard.com This results in a two-dimensional chromatogram, often visualized as a contour plot, where compounds are separated based on their retention on both columns. researchgate.netrestek.com

This enhanced separation is critical for resolving this compound from other PCB congeners that may co-elute in a one-dimensional separation. The structured nature of the GC×GC chromatogram, where congeners of the same homolog group often appear in distinct patterns, aids in their identification. nih.gov When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC provides both high-resolution separation and mass spectral information, further enhancing the confidence in compound identification. nih.gov

The selection of the column set is crucial for a successful GC×GC separation. A common approach for PCB analysis is to use a non-polar primary column and a more polar secondary column.

| GC×GC Parameter | Typical Condition |

| Primary Column (1D) | e.g., Rxi-5Sil MS (non-polar) |

| Secondary Column (2D) | e.g., Rtx-200 (mid-polar) |

| Modulation Period | 2-6 seconds |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) |

This table provides an example of a typical column set and parameters for GC×GC analysis of PCBs.

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and accurate quantification of this compound. It is often used in conjunction with gas chromatography.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the identification of unknown compounds and for distinguishing between compounds with very similar nominal masses. researchgate.net In the context of this compound analysis, HRMS can differentiate it from other co-eluting compounds that may have the same nominal mass but a different elemental composition. nist.gov

The high resolving power of HRMS instruments, often in the range of 10,000 to 100,000, allows for the determination of the elemental composition of an ion from its exact mass. This is a powerful tool for confirming the identity of this compound in complex samples. Furthermore, the high sensitivity of modern HRMS instruments enables the detection and quantification of this compound at trace levels. restek.com

| Property | Value |

| Chemical Formula | C₁₂H₄Cl₆ |

| Monoisotopic Mass | 357.8498 u |

| Average Mass | 360.88 g/mol |

This table provides the exact and average mass of this compound, which is fundamental for its detection by HRMS.

Triple quadrupole mass spectrometry (MS/MS), often operated in multiple reaction monitoring (MRM) mode, is a highly selective and sensitive technique for the quantification of target analytes in complex matrices. lcms.czgoogle.com This technique is particularly useful for multi-target analysis, where a large number of compounds, including various PCB congeners and their metabolites, are analyzed in a single run. nih.gov

In an MS/MS experiment, the first quadrupole (Q1) is set to select the precursor ion of the target analyte (e.g., the molecular ion of this compound). This selected ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is then set to monitor for specific fragment ions (product ions) that are characteristic of the precursor ion. This two-stage mass filtering significantly reduces background noise and chemical interferences, leading to very low detection limits and high-confidence quantification. lcms.cz

The selection of appropriate precursor and product ion transitions is a critical step in developing an MS/MS method. The following table provides a hypothetical example of MRM transitions that could be used for the analysis of a hexachlorobiphenyl.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Hexachlorobiphenyl | 358 | 288 | 252 |

This table illustrates the principle of MRM with hypothetical m/z values for a hexachlorobiphenyl. The specific transitions for this compound would need to be determined experimentally.

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope dilution mass spectrometry (IDMS) is a highly accurate and sensitive method for the quantification of PCBs, including this compound, and their metabolites. This technique involves the addition of a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C-labeled PCB 168) to the sample prior to extraction and analysis. nih.gov This labeled compound serves as an internal standard that behaves nearly identically to the native analyte throughout the sample preparation and analysis process.

The use of gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode further enhances the selectivity and sensitivity of the analysis. nih.govresearchgate.net By monitoring specific precursor-to-product ion transitions for both the native and labeled compounds, matrix interferences can be minimized, leading to more accurate and reliable quantification. nih.govresearchgate.net For instance, a method developed for 20 PCB congeners in fish samples using GC-MS/MS with isotope dilution demonstrated excellent linearity, with correlation coefficients greater than 0.99, and average recoveries ranging from 80.3% to 117.6%. researchgate.net The limits of detection for this method were in the low microgram per kilogram range. researchgate.net

Similarly, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method with isotope dilution has been developed for the determination of hydroxylated PCB (OH-PCB) metabolites in animal-derived food. semanticscholar.org This method achieved low limits of detection (0.003–0.010 µg/kg) and quantification (0.009–0.030 µg/kg), with average recoveries between 76.7% and 116.5%. semanticscholar.org

Table 1: Performance of Isotope Dilution Mass Spectrometry Methods for PCB Analysis

| Analytical Technique | Matrix | Analytes | Linearity (r) | Average Recovery (%) |

| GC-MS/MS | Fish | 20 PCB Congeners | >0.99 | 80.3-117.6 researchgate.net |

| UPLC-MS/MS | Animal-derived food | OH-PCBs | - | 76.7-116.5 semanticscholar.org |

Challenges in Congener-Specific Analysis and Isomer Resolution (e.g., Co-elution)

A significant challenge in the analysis of PCBs is the presence of 209 different congeners, many of which have similar physical and chemical properties. integral-corp.comsid.ir This complexity makes their separation and individual quantification difficult. One of the primary obstacles is co-elution, where two or more congeners are not fully separated by the gas chromatography column and appear as a single peak. integral-corp.comepa.gov This can lead to inaccurate identification and overestimation of the concentration of the individual congeners within the co-eluting pair. epa.gov

The choice of chromatographic column and analytical method is critical in addressing co-elution. While single-column gas chromatography with electron capture detection (GC-ECD) is a sensitive technique, it is prone to co-elution issues. epa.gov The use of dual-column chromatography or, more effectively, gas chromatography-mass spectrometry (GC-MS) can help to minimize co-elution problems. epa.gov GC-MS allows for the monitoring of specific ions for each congener, which can sometimes resolve co-eluting peaks if different ions can be identified for each compound. epa.gov High-resolution gas chromatography coupled with a mass spectrometer (GC/MS) is a powerful tool for determining the concentration of individual PCB congeners. clu-in.org

Even with advanced techniques, some co-elutions persist. For example, under certain chromatographic conditions, toxic congeners like PCB 126 can co-elute with other, more highly chlorinated congeners. epa.gov In such cases, the reported concentration for the toxic congener should be considered a maximum value due to potential interferences. epa.gov The variability in co-elution patterns between different laboratories and analytical methods also poses a challenge for data comparability across studies. integral-corp.com

Table 2: Common Challenges in Congener-Specific PCB Analysis

| Challenge | Description | Potential Solutions |

| Co-elution | Two or more congeners eluting from the GC column at the same time, appearing as a single peak. integral-corp.comepa.gov | Dual-column chromatography, GC-MS with selective ion monitoring, use of different stationary phases. epa.gov |

| Isomer Resolution | Difficulty in separating isomers with very similar structures and properties. | High-resolution capillary columns, multidimensional gas chromatography. |

| Matrix Interferences | Other compounds in the sample that can interfere with the detection and quantification of target analytes. epa.gov | Extensive sample cleanup procedures (e.g., Florisil, silica (B1680970) gel chromatography), selective detection methods like MS/MS. nih.govcdc.gov |

| Lack of Standards | Limited availability of certified reference materials for all 209 PCB congeners and their metabolites. nih.gov | Use of surrogate standards and relative response factors. nih.gov |

Biomonitoring Techniques for Assessing Environmental Exposure

Biomonitoring is the assessment of human exposure to chemicals by measuring the chemicals or their metabolites in human specimens such as blood, urine, or hair. cdc.govepa.gov It provides a direct measure of the total amount of a chemical that has entered the body from all sources and routes of exposure. nih.gov For persistent compounds like this compound, biomonitoring is a valuable tool for assessing long-term exposure. cdc.gov

Blood, particularly serum or plasma, is a common matrix for biomonitoring PCBs and their metabolites. nih.govcdc.gov Analytical methods for these matrices typically involve several steps: extraction of the analytes, cleanup to remove interfering compounds, and finally, instrumental analysis, usually by GC-MS or LC-MS/MS. cdc.govresearchgate.net The metabolism of PCBs can lead to the formation of hydroxylated (OH-PCBs) and methyl sulfone (MeSO₂-PCBs) metabolites, which can also be measured in blood. nih.gov Some of these metabolites can be retained in the blood by binding to proteins like transthyretin. nih.gov

The analytical methods for PCB metabolites often require extensive sample preparation, including liquid-liquid extraction, back-extraction, and cleanup steps. researchgate.net Recent advancements in LC-MS/MS have offered some improvements in simplifying sample preparation. nih.gov

Biomonitoring data provides valuable information on the body burden of specific PCB congeners and can be used to compare exposure levels in different populations or to track changes in exposure over time. cdc.govnih.gov However, the interpretation of biomonitoring data requires an understanding of the pharmacokinetics of the specific congener, including its absorption, distribution, metabolism, and excretion. cdc.gov

Table 3: Common Biomonitoring Matrices and Analytes for PCB Exposure Assessment

| Biomonitoring Matrix | Target Analytes | Key Considerations |

| Blood (Serum, Plasma) | Parent PCBs, OH-PCBs, MeSO₂-PCBs nih.gov | Reflects recent and long-term exposure for persistent congeners. cdc.gov |

| Urine | Metabolites of less persistent PCBs nih.gov | Generally reflects more recent exposure. nih.gov |

| Adipose Tissue | Parent PCBs | Represents long-term storage of lipophilic PCBs. |

| Hair | Parent PCBs | Can provide an indication of exposure over a longer time frame. |

| Human Milk | Parent PCBs, OH-PCBs | Important for assessing infant exposure. |

Theoretical and Computational Research on Hexachlorobiphenyl Structures and Reactivity

Quantum Chemical Approaches for Molecular Properties

Quantum chemical methods are used to calculate the electronic structure and properties of molecules with a high degree of accuracy. These calculations are fundamental to understanding the intrinsic characteristics of 2,3,3',5,5',6-Hexachlorobiphenyl.

The three-dimensional structure of this compound is not static. The two phenyl rings can rotate relative to each other around the central carbon-carbon single bond. However, the bulky chlorine atoms at the ortho positions (positions 2, 6, and 3') create significant steric hindrance, restricting this rotation. This restriction leads to the existence of stable rotational isomers, or atropisomers.

Density Functional Theory (DFT) is a widely used computational method to study these conformational preferences. rsc.org By calculating the potential energy of the molecule at different dihedral angles (the angle between the two phenyl rings), a rotational energy profile can be constructed. These calculations can identify the most stable conformations (energy minima) and the energy required to rotate from one conformation to another (rotational barriers). rsc.orgnih.gov

For a molecule like this compound, DFT calculations can determine the energy difference between its stable, non-planar (skewed) conformations and the unstable, planar transition states. rsc.org The height of the energy barrier to rotation is a critical factor in determining whether the different atropisomers can be isolated at room temperature. Theoretical methods agree that for many biphenyls, a trans conformation is the global minimum, while a cis conformation represents a transition state. rsc.org The values for rotational barriers can be calculated with good accuracy using methods like the M06-2X/6-311+G* level of theory. nih.gov

Table 1: Key Aspects of DFT in Conformational Analysis of this compound

| Parameter Studied | Description | Significance |

| Dihedral Angle | The angle of twist between the two phenyl rings. | Determines the overall shape and symmetry of the molecule. |

| Rotational Energy Barrier | The energy required to rotate the phenyl rings past each other, overcoming steric hindrance from the chlorine atoms. Calculated values can be in the range of 20-23 kcal/mol for similar compounds. nih.gov | A high barrier leads to stable atropisomers, which can have different biological activities and toxicities. |

| Conformational Minima | The most stable, low-energy three-dimensional arrangements of the molecule. For substituted biphenyls, these are typically skewed or twisted conformations. rsc.org | Represents the most likely shapes the molecule will adopt, influencing its interactions with the environment. |

Computational methods are valuable for estimating the thermodynamic properties of this compound, which are essential for predicting its distribution and persistence in the environment.

Henry's Law Constant (HLC): This parameter describes the partitioning of a chemical between the aqueous and gaseous phases and is crucial for modeling its atmospheric transport. copernicus.orgcopernicus.org HLC can be calculated using computational approaches that relate it to properties like aqueous solubility and vapor pressure, which themselves can be estimated using quantitative structure-property relationships (QSPRs). henrys-law.org For polychlorinated biphenyls, the HLC is dependent on factors such as the degree of chlorination and the specific substitution pattern. henrys-law.org

Enthalpy of Fusion: The enthalpy of fusion, or the heat required to melt the solid, is another important thermodynamic parameter. While direct computational prediction can be complex, it is related to the strength of the intermolecular forces in the crystal lattice. Computational methods can provide insights into these forces, helping to understand the solid-state properties of this compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

SAR and SPR models use the chemical structure of a molecule to predict its biological activity or physical properties, respectively. These models are particularly useful for screening large numbers of chemicals and prioritizing them for further testing. ecetoc.orgaftonchemical.com

QSPR and QSAR models are statistical models that correlate chemical structure with properties or activities. researchgate.netnih.gov For this compound, these models can predict key parameters related to its environmental fate:

Bioaccumulation: By using descriptors such as the octanol-water partition coefficient (log K_ow_), QSAR models can predict the tendency of this compound to accumulate in the fatty tissues of organisms.

Soil Sorption: The degree to which this compound will bind to soil and sediment particles can be estimated based on its molecular properties.

Biodegradability: QSAR models can predict the likelihood and rate of microbial degradation by identifying structural features that make the molecule more or less susceptible to breakdown. ecetoc.org

These models are developed by creating a mathematical relationship between a specific endpoint (like toxicity or biodegradability) and calculated molecular descriptors for a set of similar chemicals. ecetoc.org To be accepted for regulatory purposes, these models must be validated according to established principles, such as those developed by the Organisation for Economic Co-operation and Development (OECD). aftonchemical.comoecd.org

While DFT is excellent for studying static structures and energy barriers, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. springernature.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how this compound moves, flexes, and interacts with its surroundings. nih.govsimmerlinglab.org

For this compound, MD simulations are used to:

Explore the Conformational Landscape: MD can reveal the full range of accessible conformations and the frequency of transitions between them, providing a more complete picture than static DFT calculations. nih.gov

Simulate Environmental Interactions: Simulations can place the molecule in a box of water or a model of a lipid membrane to study how it behaves in these different environments. This is crucial for understanding its transport across cell membranes and its bioaccumulation potential. escholarship.org

Refine Structural Models: MD can be used to refine initial structural models, leading to a more accurate representation of the molecule's average structure and flexibility in solution. cnr.it

Computational Studies of Reaction Mechanisms

Computational chemistry, particularly DFT, is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. scielo.brnih.gov For this compound, this can include studying its degradation pathways, such as dechlorination (the removal of chlorine atoms), which is a key process in its environmental breakdown.

By modeling the reaction pathway, computational chemists can:

Identify Intermediates and Transition States: These calculations map out the entire energy landscape of a reaction, identifying short-lived intermediates and the high-energy transition states that connect them. mdpi.com

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. Computational studies can predict these barriers, offering insight into how quickly a reaction will proceed.

Investigate the Role of Catalysts: The mechanism of catalyzed reactions, such as the breakdown of PCBs by specific enzymes or chemical catalysts, can be explored in detail. nih.gov For example, studies can model how a substrate binds to a catalyst and how the catalyst facilitates bond breaking and formation. nih.gov

These mechanistic studies are vital for developing new technologies for the remediation of PCB-contaminated sites and for understanding the metabolic pathways that may occur in organisms.

Modeling of Arene Oxide Formation and Rearrangement Pathways

The metabolic activation of polychlorinated biphenyls (PCBs) is frequently initiated by cytochrome P450 enzymes, which catalyze the oxidation of an aromatic ring to form an arene oxide intermediate. These electrophilic intermediates are pivotal as they can covalently bind to cellular macromolecules or undergo rearrangement to form various hydroxylated metabolites. While direct computational studies on this compound are not extensively documented in publicly available literature, the principles of its metabolic pathway can be inferred from studies on analogous hexachlorobiphenyl (HCB) congeners.

The formation of an arene oxide from a PCB involves the epoxidation of one of the phenyl rings. For this compound, oxidation could theoretically occur at several positions. However, the presence of chlorine atoms influences the electron density of the aromatic rings and, consequently, the most likely sites of oxidation. The 3',4'- and 5',6'-positions on the trichlorophenyl ring and the 3,4- and 4,5-positions on the other ring are potential sites for epoxidation.

Experimental studies on other HCBs, such as 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (PCB 136), have shown that metabolism leads to hydroxylated derivatives, which strongly suggests the formation of an arene oxide intermediate. nih.govnih.gov The covalent binding of PCB metabolites to proteins and nucleic acids further supports the existence of these reactive intermediates. nih.gov

Computational modeling, typically using DFT methods, can elucidate the most energetically favorable pathway for arene oxide formation and subsequent rearrangement. The rearrangement of the arene oxide can proceed through different pathways, leading to the formation of various phenolic products. The specific pathway and the resulting products are determined by the stability of the carbocation intermediates formed during the rearrangement process.

For instance, the study of 2,2',5,5'-tetrachlorobiphenyl (B50384) metabolism led to the successful isolation and identification of its 3,4-oxide, providing direct evidence of an arene oxide intermediate in PCB metabolism. nih.gov Computational models for similar compounds help predict the regioselectivity of these reactions.

Table 1: Postulated Arene Oxide Intermediates of this compound

| Precursor Compound | Postulated Arene Oxide Intermediate | Potential Rearrangement Products |

| This compound | This compound-3',4'-oxide | 3'-Hydroxy-2,3,5,5',6,?-pentachlorobiphenyl |

| This compound | This compound-5',6'-oxide | 5'-Hydroxy-2,3,3',5,6,?-pentachlorobiphenyl |

| This compound | This compound-4,5-oxide | 4-Hydroxy-2,3,3',5,5',6-pentachlorobiphenyl |

Note: The table is illustrative and based on general principles of PCB metabolism. The exact rearrangement products can vary and may involve NIH shifts (intramolecular migration of a substituent).

Simulation of Dechlorination Reaction Kinetics

The environmental persistence of PCBs is largely due to the stability of the carbon-chlorine bond. Reductive dechlorination is a key process in the environmental degradation of PCBs, often mediated by anaerobic microorganisms. Computational simulations can provide valuable insights into the kinetics and mechanisms of these dechlorination reactions.

Table 2: Theoretical Kinetic Parameters for Analogous PCB Dechlorination

| PCB Congener | Reaction Step | Method | Simulated Rate Constant (k) | Apparent Activation Energy (Ea) |

| 2,3,4,5-Tetrachlorobiphenyl (B164871) | 2,3,4,5-TCB → 2,3,5-Trichlorobiphenyl | Microbial Assay | Linear function of substrate concentration | Not Applicable |

| 2,3,5,6-Tetrachlorobiphenyl | 2,3,5,6-TCB → 2,3,5-Trichlorobiphenyl | Microbial Enrichment | Not explicitly simulated | Not explicitly simulated |

Note: This table presents data from experimental studies on analogous compounds to illustrate the type of information that can be obtained from kinetic analyses. Direct computational kinetic data for this compound is needed for a more accurate assessment.

The simulation of dechlorination kinetics is complex, as it involves modeling the interaction of the PCB with a catalytic entity, which can be a microbial enzyme or a reactive mineral surface. These simulations are crucial for predicting the environmental fate of this compound and for developing effective remediation strategies.

Q & A

Basic: How is 2,3,3',5,5',6-Hexachlorobiphenyl (PCB-165) identified in environmental samples?

Answer:

PCB-165 is identified using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). Key steps include:

- Column Selection : Dual capillary columns (e.g., DB-5MS and DB-17HT) to resolve co-eluting congeners .

- Mass Spectrometry : Monitoring characteristic ion clusters (e.g., m/z 360, 362, 364 for [M]⁺) with a resolving power ≥10,000 to exclude interferences .

- Confirmation : Matching retention times and isotope ratios against certified reference standards (e.g., CAS 74472-46-1) prepared in isooctane at 100 µg/mL .

Basic: What are the recommended analytical methods for quantifying PCB-165 in complex matrices?

Answer:

- EPA Method 8082A : Uses GC/ECD (electron capture detection) with a detection limit of 0.8 µg/kg for solid matrices. Sample preparation involves Soxhlet extraction with hexane/acetone (1:1) and cleanup using Florisil® columns .

- Isotope Dilution HRMS : Incorporates ¹³C-labeled PCB-165 (e.g., 1000 pg/µL solutions) for precise quantification, correcting for recovery losses during extraction .

- Quality Control : Spike samples with surrogate standards (e.g., PCB-209) to monitor matrix effects .

Advanced: How do co-eluting congeners (e.g., PCB-163 or PCB-164) affect PCB-165 quantification, and how can this be resolved?

Answer:

- Challenge : PCB-165 co-elutes with structurally similar congeners (e.g., PCB-163, CAS 74472-44-9) on single-column systems, leading to false positives .

- Resolution Strategies :

- Dual-Column Confirmation : Use a second column with different polarity (e.g., HT-8) to distinguish retention indices .

- High-Resolution MS : Differentiate via exact mass measurements (e.g., PCB-165: C₁₂H₄Cl₆, exact mass 359.8413) .

- Congener-Specific Standards : Compare against certified solutions (e.g., Wellington Laboratories’ PCB-165 standard at 0.1–800 pg/µL) .

Basic: What are the optimal storage conditions for PCB-165 reference standards?

Answer:

- Short-Term : Store solutions (e.g., 100 µg/mL in isooctane) at 4°C in amber glass vials to prevent photodegradation .

- Long-Term : Maintain at -20°C under inert gas (N₂) to avoid evaporation and oxidation. Avoid plastic containers due to adsorption risks .

- Stability Checks : Periodically verify concentrations using GC/MS against NIST-traceable standards .

Advanced: What in vitro models are used to assess PCB-165’s toxicokinetics and metabolic pathways?

Answer:

- Hepatic Microsomes : Incubate PCB-165 with rat or human liver microsomes to study CYP450-mediated metabolism. Monitor hydroxylated metabolites via LC-MS/MS .

- Ah Receptor Binding Assays : Use reporter gene assays (e.g., HepG2 cells) to quantify dioxin-like activity relative to TCDD (toxic equivalency factor for PCB-165: 0.00003) .

- Tissue Distribution Studies : Employ ¹⁴C-labeled PCB-165 in rodent models to track bioaccumulation in adipose tissue and liver .

Advanced: How does PCB-165’s environmental persistence vary under different redox conditions?

Answer:

- Aerobic Conditions : PCB-165 resists degradation, with half-lives >1 year in soils. Primary pathways involve slow OH• radical oxidation .

- Anaerobic Conditions : Microbial reductive dechlorination occurs in sediments, with Dehalococcoides spp. preferentially removing para-chlorines (e.g., forming 2,3,5,5’,6-pentachlorobiphenyl) .

- Key Data : Half-life in anaerobic sludge: ~180 days (pH 7, 25°C) .

Basic: How should researchers address discrepancies in reported environmental half-lives of PCB-165?

Answer:

- Controlled Lab Studies : Conduct parallel experiments under standardized conditions (e.g., OECD 307 guidelines) to isolate redox, pH, and microbial effects .

- Deuterated Surrogates : Use ²H₃-labeled PCB-165 (e.g., 2,3,3’,5,5’,6-Hexachlorobiphenyl-2’,4’,6’-d₃) to track degradation without isotopic interference .

- Meta-Analysis : Compare peer-reviewed datasets while normalizing for matrix type (e.g., sediment vs. water) and analytical methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.